molecular formula C8H5Cl2N B2373694 3-Chloro-4-(chloromethyl)benzonitrile CAS No. 64262-07-3

3-Chloro-4-(chloromethyl)benzonitrile

Cat. No.: B2373694
CAS No.: 64262-07-3
M. Wt: 186.04
InChI Key: WVZDCUOCGWRHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(chloromethyl)benzonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of benzonitrile, featuring both a chloro and a chloromethyl group attached to the benzene ring.

Mechanism of Action

Target of Action

This compound belongs to the class of benzonitriles and is used as an intermediate in organic synthesis . It’s often used in the synthesis of other compounds, which may have specific biological targets.

Mode of Action

It’s known that benzonitriles can undergo various chemical reactions, such as nucleophilic substitution, due to the presence of the nitrile and chloromethyl groups . These reactions can lead to the formation of different compounds, which may interact with biological targets in specific ways.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-(chloromethyl)benzonitrile can be synthesized through several methods. One common approach involves the chlorination of 4-(chloromethyl)benzonitrile. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the additional chlorine atom .

Industrial Production Methods

In industrial settings, the production of this compound often involves the ammoxidation of 3-chlorotoluene. This process includes the reaction of 3-chlorotoluene with ammonia and oxygen in the presence of a catalyst, resulting in the formation of the nitrile group .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

    Nucleophilic Substitution: Various substituted benzonitriles.

    Reduction: Corresponding amines.

    Hydrolysis: Amides or carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(chloromethyl)benzonitrile is unique due to the presence of both a chloro and a chloromethyl group on the benzene ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar compounds .

Properties

IUPAC Name

3-chloro-4-(chloromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZDCUOCGWRHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64262-07-3
Record name 3-chloro-4-(chloromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.